
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as CX-516, is a drug that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors, which are important for learning and memory. CX-516 is a synthetic compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
作用機序
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione works by enhancing the activity of AMPA receptors, which are important for learning and memory. AMPA receptors are activated by the neurotransmitter glutamate, and 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione enhances the response of these receptors to glutamate. This leads to an increase in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. In animal studies, 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to enhance long-term potentiation (LTP), which is a process that is important for learning and memory. 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is important for cognitive function.
実験室実験の利点と制限
One advantage of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is that it has been shown to have a good safety profile in animal studies. However, one limitation of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is that it has poor bioavailability, which means that it is difficult to administer orally. This can make it challenging to use in lab experiments.
将来の方向性
There are a number of future directions for research on 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione. One area of interest is the potential use of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione in treating depression, anxiety, and drug addiction. Additionally, there is interest in developing more potent and selective ampakines that may have fewer side effects than 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.
合成法
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione can be synthesized using a variety of methods, but the most common method involves the reaction of cyclobutylmethylamine with 2,4-thiazolidinedione. The resulting compound is then reacted with cyclopropylmethyl bromide to produce 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.
科学的研究の応用
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been studied extensively for its potential use in treating cognitive disorders. In animal studies, 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to enhance learning and memory, and to improve cognitive function in models of Alzheimer's disease and schizophrenia. 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has also been studied for its potential use in treating depression, anxiety, and drug addiction.
特性
IUPAC Name |
3-(cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(9-5-6-9)10(15)14(11(16)13-12)7-8-3-2-4-8/h8-9H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXYVTVTMWPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2CCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)

![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)